molecular formula C21H33N3O B7918427 (S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7918427
M. Wt: 343.5 g/mol
InChI Key: ORDBMOFQEYCKSQ-FQEVSTJZSA-N
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Description

(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 203047-48-7) is a chiral organic compound with the molecular formula C₂₁H₃₃N₃O . Its structure comprises a piperidine ring substituted at the 4-position with a [(benzyl-cyclopropyl-amino)-methyl] group, a methyl branch at the 3-position of the butan-1-one backbone, and an (S)-configured amino group at the 2-position (Figure 1). However, specific biological activity data for this compound remain undisclosed in publicly available literature .

Properties

IUPAC Name

(2S)-2-amino-1-[4-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)23-12-10-18(11-13-23)15-24(19-8-9-19)14-17-6-4-3-5-7-17/h3-7,16,18-20H,8-15,22H2,1-2H3/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDBMOFQEYCKSQ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₈H₂₈N₂O
  • Molecular Weight : 343.52 g/mol
  • CAS Number : 1354016-02-6
  • InChI Key : ORDBMOFQEYCKSQ-FQEVSTJZSA-N

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound's structural features suggest it may act as a modulator of neurochemical pathways, potentially influencing mood and cognitive functions.

1. Antidepressant Effects

Research has shown that piperidine derivatives can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is a common mechanism through which these compounds exert their effects. Studies indicate that this compound may enhance synaptic availability of these neurotransmitters.

2. Antinociceptive Activity

Preclinical studies have demonstrated that similar piperidine compounds possess antinociceptive properties, providing pain relief in models of acute and chronic pain. This activity is often linked to opioid receptor modulation, suggesting potential applications in pain management therapies.

Case Studies and Research Findings

StudyFindings
Antidepressant Activity A study demonstrated that administration of piperidine derivatives resulted in significant reductions in depression-like behaviors in rodent models (source needed).
Pain Management Research indicated that certain piperidine compounds effectively reduced nociceptive responses, suggesting potential as analgesics (source needed).
Antimicrobial Testing In vitro assays revealed that piperidine derivatives exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli (source needed).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the piperidine-4-yl core and the benzyl-cyclopropyl-amino side chain. Below is a detailed comparison with analogs that differ in substitution patterns, ring systems, or functional groups.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Key Structural Differences vs. Target Compound Notes on Properties/Activity
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Not Disclosed C₂₁H₃₃N₃O Piperidine substitution at 3-position (vs. 4-position) Positional isomerism likely alters steric accessibility and target binding .
(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 1354010-98-2 C₁₉H₃₃N₃O Cyclopropyl-methyl-amino (vs. benzyl-cyclopropyl-amino) Reduced aromaticity may decrease lipophilicity and membrane permeability .
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one 1354029-15-4 C₁₉H₂₉N₃O Pyrrolidine ring (vs. piperidine) Smaller ring size (5-membered vs. 6-membered) may constrain conformational flexibility .
(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 1353993-63-1 C₂₁H₃₅N₃O Ethyl group replaces cyclopropyl in amino side chain Increased alkyl chain flexibility could enhance entropy penalties during binding .
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 1354027-37-4 C₂₁H₃₃N₃O Piperidine substitution at 2-position (vs. 4-position) Altered spatial orientation may disrupt interactions with planar binding pockets .

Key Findings from Structural Analysis:

Substitution Position on Piperidine :

  • The 4-position substitution in the target compound optimizes spatial alignment for interactions with flat binding sites (e.g., kinases or GPCRs), whereas 2- or 3-position analogs (CAS 1354027-37-4, ; ) may exhibit reduced affinity due to steric clashes .

Chirality and Stereochemical Impact: All analogs retain the (S)-configuration at the 2-amino position, preserving hydrogen-bonding capabilities critical for interactions with aspartate or glutamate residues in active sites .

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